molecular formula C8HBrF2N2O2 B12343325 7-Bromo-5,6-difluoroquinoxaline-2,3-dione

7-Bromo-5,6-difluoroquinoxaline-2,3-dione

Cat. No.: B12343325
M. Wt: 275.01 g/mol
InChI Key: CEOWGSSRXBAENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5,6-difluoroquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrF2N2O2 and a molecular weight of 277.02 g/mol. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse biological and pharmacological activities . This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 5th, 6th positions, respectively, on the quinoxaline ring.

Preparation Methods

The synthesis of 7-Bromo-5,6-difluoroquinoxaline-2,3-dione typically involves the reaction of appropriate substituted anilines with suitable reagents under controlled conditions. One common method includes the condensation of 5,6-difluoro-1,2-phenylenediamine with bromomalonic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Bromo-5,6-difluoroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride, catalysts like palladium on carbon, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-5,6-difluoroquinoxaline-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoxaline derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5,6-difluoroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

7-Bromo-5,6-difluoroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives, such as:

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: A compound with antimicrobial properties.

    Levomycin: An antibiotic.

    Carbadox: Another veterinary antibiotic.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .

Properties

Molecular Formula

C8HBrF2N2O2

Molecular Weight

275.01 g/mol

IUPAC Name

7-bromo-5,6-difluoroquinoxaline-2,3-dione

InChI

InChI=1S/C8HBrF2N2O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H

InChI Key

CEOWGSSRXBAENC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=NC(=O)C(=O)N=C21)F)F)Br

Origin of Product

United States

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